molecular formula C8H8N2O B1489328 2-(2-Hydroxyethyl)isonicotinonitrile CAS No. 106474-82-2

2-(2-Hydroxyethyl)isonicotinonitrile

Cat. No. B1489328
M. Wt: 148.16 g/mol
InChI Key: KPSOONUOXAFJLS-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethyl)isonicotinonitrile is an organic compound that belongs to the family of isonicotinonitrile compounds. It has a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol .


Synthesis Analysis

The synthesis of 2-(2-Hydroxyethyl)isonicotinonitrile involves a reaction with hydrogen chloride, ammonium hydroxide, in tetrahydrofuran, and methylmagnesium bromide . The resulting tan slurry is refluxed for 1.5 hours, cooled, and poured into ice water containing 55 ml of 3N HCl . The contents are basified with 23 ml of 29% ammonium hydroxide and extracted 5 times with chloroform . The combined organic extracts are dried over Na2SO4 and concentrated at reduced pressure .


Physical And Chemical Properties Analysis

2-(2-Hydroxyethyl)isonicotinonitrile has a density of 1.2±0.1 g/cm3 and a boiling point of 285.9±25.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

Wound Healing Hydrogels

  • Scientific Field : Biomedical Engineering, Regenerative Medicine
  • Application Summary : Hydrogels that can self-heal are particularly interesting for wound treatment because they can autonomously restore their original functionalities and repair structural damage . The use of self-healing hydrogels as biomedical materials has attracted increased interest .
  • Methods of Application : The hydrogels are applied directly to the wound. The hydrogel’s high water content and flexible rheological features make them appealing for this application .
  • Results or Outcomes : The process ultimately results in tissue regeneration and the restoration of skin barrier function .

Adhesive Properties

  • Scientific Field : Material Science, Biomedical Engineering
  • Application Summary : Hydrogels based on poly (2-hydroxyethyl methacrylate- co -acrylamide) with N ′ N -methylene-bisacrylamide (MBA), without/with L-3,4-dihydroxyphenylalanine (DOPA) as a catecholic crosslinker, were prepared via free radical copolymerization . These hydrogels demonstrated superior mechanical properties .
  • Methods of Application : The hydrogels were synthesized through a strategy that obviates the need for crosslinkers, utilizing in situ polymerization of high-concentration 2-hydroxyethyl acrylate (HEA) monomers under persistent agitation .
  • Results or Outcomes : The hydrogel with a feed monomer ratio of 1:1 at 0.3 mol.-% of MBA and DOPA displayed the highest rigidity and higher failure shear stress (greater adhesive properties) .

Safety And Hazards

2-(2-Hydroxyethyl)isonicotinonitrile is classified as Acute toxicity, oral (Category 4), H302, and Skin corrosion/irritation (Category 2) . It is also classified as Danger Class: 6.1 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, P501 .

properties

IUPAC Name

2-(2-hydroxyethyl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-6-7-1-3-10-8(5-7)2-4-11/h1,3,5,11H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSOONUOXAFJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyethyl)isonicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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